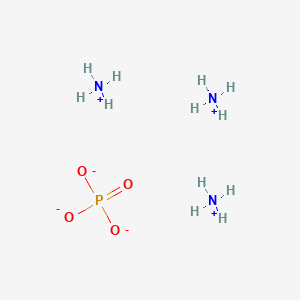

triazanium;phosphate

Description

Triazanium phosphate, chemically recognized as a phosphate salt with three ammonium ions, is an inorganic compound with the formula (NH₄)₃PO₄ and CAS number 10361-65-6 . Key properties include:

Properties

IUPAC Name |

triazanium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H3N.H3O4P/c;;;1-5(2,3)4/h3*1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIUUUJAJJNDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-31-9 (Parent) | |

| Record name | Ammonium phosphate, tribasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8052778 | |

| Record name | Phosphoric acid, ammonium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [OECD SIDS] Aqueous solution; [JECFA] White odorless granules; [Redox Chemicals MSDS] | |

| Record name | Ammonium polyphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10361-65-6, 68412-62-4, 68333-79-9 | |

| Record name | Ammonium phosphate, tribasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, di-C4-18-alkyl esters, ammonium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, ammonium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, ammonium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Polyphosphoric acids, ammonium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triammonium orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, di-C4-18-alkyl esters, ammonium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM PHOSPHATE, TRIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZJF06M0I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Neutralization of Phosphoric Acid with Ammonia

The most widely employed method for synthesizing triazanium phosphate involves the neutralization of phosphoric acid () with ammonia (). This exothermic reaction proceeds as follows:

Key Parameters :

-

Ammonia Concentration : A 25–30% aqueous ammonia solution is optimal to ensure complete neutralization while minimizing residual .

-

Temperature Control : Maintaining temperatures below 50°C prevents decomposition into diammonium phosphate () or monoammonium phosphate () .

-

Stoichiometric Ratios : A 1:3 molar ratio of to is critical; deviations lead to mixed-phosphate byproducts .

Industrial Protocol :

-

Continuous Stirred-Tank Reactor (CSTR) : Phosphoric acid (85% purity) is fed into a CSTR alongside gaseous under vigorous stirring (1,500–2,000 rpm) .

-

Crystallization : The resultant slurry is cooled to 25°C, inducing crystallization. Filtration and vacuum drying yield >98% pure .

Solid-State Synthesis from Ammonium Orthophosphates

Triazanium phosphate can be synthesized via solid-state reactions involving ammonium orthophosphates and urea ():

Optimized Conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (P:Urea) | 1:1.5–1:2.0 | Maximizes TAP formation |

| Temperature | 270–290°C | Prevents melt-phase impurities |

| Atmosphere | Wet (3–5%) | Enhances crystallinity |

Mechanistic Insights :

-

Urea acts as a dehydrating agent , facilitating the condensation of phosphate groups .

-

Wet ammonia atmospheres suppress the formation of polyphosphates (e.g., ) by maintaining hydration .

Electrochemical Synthesis via Phosphate Rock Activation

A novel approach involves the electrolytic activation of phosphate rock () in ammonium-rich electrolytes :

Protocol :

-

Electrolyte Composition : 20% solution with pH adjusted to 4.5–5.0 using .

-

Electrolysis : Conducted at 2.5 V for 6 hours using Ni-doped graphene electrodes, achieving 87% conversion efficiency .

Advantages :

-

Utilizes low-cost phosphate rock feedstock.

-

Generates high-purity TAP with minimal diammonium phosphate contamination .

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) | Scalability |

|---|---|---|---|---|

| Neutralization | 95–98 | 98–99 | 0.8–1.2 | Industrial |

| Solid-State | 85–90 | 92–95 | 2.5–3.0 | Pilot-Scale |

| Electrochemical | 80–87 | 89–93 | 4.0–5.5 | Experimental |

Critical Observations :

-

Neutralization remains the gold standard for industrial production due to its high yield and low energy footprint .

-

Solid-State methods are limited by side reactions (e.g., urea decomposition) but offer versatility in doping TAP with trace metals .

-

Electrochemical routes, while innovative, require further optimization to compete economically .

Advanced Modifications and Functionalization

Doping for Enhanced Properties :

-

Magnesium-Doped TAP : Incorporation of 2–5% improves thermal stability (decomposition temperature ↑ from 155°C to 190°C) .

-

Silica-Coated TAP : Sol-gel coating with reduces hygroscopicity by 40%, enhancing shelf life .

Mechanochemical Synthesis :

Ball-milling and at 350 rpm for 2 hours produces nanocrystalline TAP (20–50 nm particle size) :

Chemical Reactions Analysis

Types of Reactions: triazanium;phosphate undergoes several types of chemical reactions, including neutralization, decomposition, and substitution reactions.

Common Reagents and Conditions:

Neutralization: Reacts with acids and bases to form salts and water.

Decomposition: Heating ammonium phosphate can lead to the release of ammonia gas and the formation of phosphoric acid.

Substitution: Reacts with metal salts to form corresponding metal phosphates.

Major Products Formed:

Neutralization: Forms water and corresponding salts.

Decomposition: Produces ammonia gas and phosphoric acid.

Substitution: Yields metal phosphates.

Scientific Research Applications

Chemical Properties and Structure

Triazanium phosphate is characterized by its white crystalline solid form and high solubility in water. The chemical formula is represented as , indicating the presence of three ammonium ions associated with a phosphate group. It is synthesized through the reaction of phosphoric acid with ammonia:

This process typically occurs under controlled conditions to optimize yield and purity.

Chemistry

- Reagent in Synthesis : Triazanium phosphate is widely used as a reagent in the synthesis of various phosphorus-containing compounds. Its ability to release ammonia and phosphoric acid upon decomposition makes it valuable for creating ammonium salts and other derivatives .

- Buffer Solutions : It is employed in the preparation of buffer solutions necessary for maintaining pH levels during chemical reactions.

Biology

- Nutrient Source : In microbiological research, triazanium phosphate serves as a nutrient source in culture media, facilitating the growth of microorganisms and plants due to its phosphorus content, which is essential for cellular metabolism .

- Drug Interactions : Studies have shown that its phosphoryl group can facilitate binding to nucleic acids, suggesting potential applications in drug delivery systems and molecular biology.

Medicine

- Pharmaceutical Formulations : Triazanium phosphate has been investigated for its role in drug formulations, particularly as a buffering agent that helps maintain pH levels critical for enzyme activity .

- Therapeutic Potential : A case study highlighted its use in managing hypophosphatemia, where phosphate supplementation led to symptom resolution in a patient.

Agriculture

- Fertilizers : Triazanium phosphate is extensively used in the production of fertilizers, providing essential nutrients that promote plant growth. Its high nitrogen content makes it particularly effective for crops requiring substantial nitrogen input .

Fire Retardants

- Flame Retardant Properties : The compound is utilized as a fire retardant in various materials. When exposed to heat or flames, it decomposes to form a carbon barrier that insulates against further heat exposure, thereby enhancing fire resistance .

Case Study: Hypophosphatemia Management

A notable case involved treating a 56-year-old man with recurrent hypophosphatemia using phosphate supplements and calcitriol. The treatment resulted in symptom resolution, underscoring the therapeutic potential of triazanium phosphate in clinical settings.

Research has indicated that derivatives of phosphorus-containing compounds exhibit moderate to promising activity against various cancer cell lines. This suggests that triazanium phosphate may possess anticancer properties worth further exploration.

Mechanism of Action

The mechanism of action of phosphoric acid, ammonium salt (1:3) involves its ability to interact with various molecular targets and pathways. For instance, it can react with iron (III) oxide (rust) to form a black ferric phosphate layer, which is useful in rust conversion and prevention. Additionally, its acidifying and chelating properties make it effective in various industrial and domestic applications.

Comparison with Similar Compounds

Ammonium Phosphomolybdate

Table 1: Triazanium Phosphate vs. Ammonium Phosphomolybdate

Calcium Phosphate Compounds

Examples : Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), tricalcium phosphate (Ca₃(PO₄)₂).

- Properties : Low solubility in water; hydrolyzes under specific conditions to release phosphate ions .

- Applications : Biomedical implants, fertilizers, and food additives .

- Comparison : Unlike triazanium phosphate, calcium phosphates exhibit biocompatibility and are widely used in medical and agricultural sectors .

Table 2: Hydrolysis Behavior of Calcium Phosphates

(Adapted from , Table 3)

| Compound | Hydrolysis Product | Reaction Condition |

|---|---|---|

| Hydroxyapatite | Ca²⁺ + PO₄³⁻ | Acidic pH |

| Tricalcium Phosphate | Ca²⁺ + HPO₄²⁻ | Neutral pH |

Zinc Phosphate Coatings

Chemical Formula : Zn₃(PO₄)₂ .

- Properties : Insoluble in water, forms adherent coatings on metals .

- Applications : Corrosion resistance in automotive and construction industries .

- Comparison : Zinc phosphate’s insolubility contrasts with triazanium phosphate’s unconfirmed solubility profile, highlighting divergent industrial roles .

Rock Phosphate and Fertilizer Derivatives

Composition : Variable, primarily Ca₅(PO₄)₃OH (hydroxyapatite) .

- Properties : Low solubility, requiring microbial or acidic treatment for phosphorus release .

- Applications : Slow-release fertilizers in agriculture .

Table 3: Phosphate Fertilizer Performance

(Adapted from , Table 1)

| Fertilizer Type | Crop Yield Increase (%) | Phosphorus Availability |

|---|---|---|

| Rock Phosphate | 15–20 | Low |

| Triazanium Phosphate* | Not reported | Likely high* |

| Superphosphate | 25–30 | High |

*Hypothesized based on ammonium content enhancing solubility.

Other Ammonium Phosphates

- Monoammonium Phosphate (NH₄H₂PO₄): Highly soluble, used in fire extinguishers and fertilizers.

- Diammonium Phosphate ((NH₄)₂HPO₄) : Soluble in water, common in agricultural fertilizers.

- Comparison : Triazanium phosphate’s tri-ammonium structure may offer unique solubility or reactivity, though direct data is absent in the evidence .

Key Research Findings and Data Gaps

- Triazanium Phosphate: Limited data on ecological toxicity, solubility, and specific industrial applications .

- Ammonium Phosphomolybdate : Well-characterized for analytical use but lacks safety data on chronic exposure .

- Calcium Phosphates : Extensive research on hydrolysis and biomedical applications, but comparative studies with ammonium salts are scarce .

Biological Activity

Triazanium phosphate, a complex organic compound characterized by its nitrogen-rich triazanium core and multiple functional groups, has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's interactions with biological macromolecules, its mechanism of action, and relevant case studies that highlight its therapeutic potential.

Triazanium phosphate is defined by its intricate structure, which includes:

- Functional Groups : Amino, hydroxyl, and phosphoryl groups.

- Core Structure : A triazanium framework that enhances reactivity and interaction with other biological molecules.

The presence of these functional groups allows triazanium phosphate to engage in various biochemical processes, making it a candidate for applications in drug development and molecular biology .

The biological activity of triazanium phosphate can be attributed to several key mechanisms:

- Binding to Nucleic Acids : The phosphoryl group facilitates interactions with DNA and RNA, potentially influencing gene expression and cellular functions .

- Protein Interactions : The amino groups enable binding to proteins, which may be exploited for drug delivery systems or as enzyme inhibitors .

- Cell Membrane Permeability : Long-chain fatty acid derivatives associated with the compound may enhance its ability to penetrate cell membranes, increasing its bioavailability .

Interaction Studies

Preliminary studies have demonstrated that triazanium phosphate exhibits significant binding affinity for various biological macromolecules. The following table summarizes key findings from interaction studies:

| Biological Molecule | Interaction Type | Potential Application |

|---|---|---|

| DNA | Binding | Gene regulation |

| RNA | Binding | Antiviral agents |

| Proteins | Inhibition | Drug delivery systems |

These interactions are crucial for understanding the compound's pharmacological properties and mechanisms of action in biological systems .

Case Study 1: Drug Delivery Systems

A study investigated the use of triazanium phosphate as a vehicle for delivering therapeutic agents. The results indicated that the compound's ability to bind to proteins enhanced the stability and efficacy of the delivered drugs. This study highlights the potential of triazanium phosphate in formulating new drug delivery systems that improve patient outcomes .

Case Study 2: Antiviral Applications

Research has shown that triazanium phosphate can inhibit viral replication by binding to viral RNA. This mechanism suggests its potential use as an antiviral agent. Further studies are ongoing to explore its efficacy against specific viral strains .

Comparative Analysis

Triazanium phosphate can be compared with other nitrogen-containing compounds based on their structures and functionalities. The following table highlights these comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Adenosine Triphosphate | C₁₀H₁₃N₅O₁₄P₃ | Key energy carrier; complex energy transfer role |

| Coenzyme A | C₂₁H₃₃N₇O₁ₗP | Involved in fatty acid metabolism; phosphorylated ribose |

| Triazanium Phosphate | Complex structure | Multifunctional; potential for drug delivery |

The complexity of triazanium phosphate sets it apart from simpler compounds like adenosine triphosphate (ATP) or coenzyme A, suggesting broader applications in biotechnology and pharmaceuticals .

Q & A

Basic Research Questions

Q. What safety protocols and personal protective equipment (PPE) are recommended for handling triazanium phosphate in laboratory settings?

- Methodological Answer :

- Use safety goggles or face shields to prevent eye exposure, and wear impermeable gloves (e.g., nitrile) to avoid skin contact .

- Ensure proper ventilation (e.g., fume hoods) to minimize inhalation risks. Respiratory protection (NIOSH-approved masks) is advised if dust/aerosol formation is likely .

- Emergency measures: Equip labs with eyewash stations and safety showers. Wash hands thoroughly after handling and avoid contamination of clothing .

Q. How can spectrophotometric methods be optimized to quantify phosphate content in triazanium phosphate compounds?

- Methodological Answer :

- Prepare a calibration curve using standard phosphate solutions (e.g., 0.30–7.50 mg/L) and measure absorbance at 880 nm (via molybdenum-blue method) .

- Calculate concentration using linear regression () and report results as ppm or mg/L for total phosphorus (P) and orthophosphate () .

- Validate accuracy by comparing with certified reference materials (CRMs) and repeating measurements in triplicate to assess precision .

Q. What spectroscopic techniques are suitable for characterizing the structural properties of triazanium phosphate?

- Methodological Answer :

- X-ray diffraction (XRD) : Determine crystallinity and phase purity by matching peaks with reference data (e.g., JCPDS/ICDD databases) .

- FTIR spectroscopy : Identify functional groups (e.g., stretching at 900–1100 cm) and hydrogen bonding interactions .

- NMR spectroscopy : Use -NMR to analyze phosphate coordination environments and -NMR for ammonium ion dynamics .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the thermodynamic stability and reactivity of triazanium phosphate salts?

- Methodological Answer :

- Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) or high-level methods (CCSD(T)/CBS-QB3) to calculate enthalpy of formation () and bond dissociation energies .

- Validate computational results against experimental calorimetry data (e.g., ±34.7 kJ/mol error margins) and use isodesmic reactions to minimize systematic errors .

- Analyze electron density maps (e.g., QTAIM) to assess ionic interactions between and .

Q. What experimental strategies can resolve discrepancies in reported toxicity profiles of triazanium phosphate across studies?

- Methodological Answer :

- Conduct comparative in vitro assays (e.g., cell viability tests on HEK293 or HepG2 lines) using standardized exposure times and concentrations .

- Perform in vivo studies (rodent models) to evaluate acute toxicity (LD) and chronic effects (e.g., renal calcification) under controlled dosing .

- Apply meta-analysis to reconcile conflicting Pool results from independent studies, calculate weighted effect sizes, and assess heterogeneity via Cochran’s Q test .

Q. What challenges arise in synthesizing high-purity triazanium phosphate, and how can they be methodologically addressed?

- Methodological Answer :

- Challenge : Ammonia volatility during synthesis leads to stoichiometric imbalances.

- Solution : Use closed reactors with pH monitoring to maintain : ratios (3:1). Recrystallize from anhydrous ethanol to remove impurities .

- Challenge : Hydrate formation alters crystallinity.

- Solution : Synthesize under inert atmosphere (N) and characterize hygroscopicity via dynamic vapor sorption (DVS) .

Data Analysis and Contradiction Resolution

Q. How should researchers statistically analyze phosphate concentration data to ensure reproducibility?

- Methodological Answer :

- Report mean ± standard deviation (SD) for triplicate measurements. Calculate 95% confidence intervals (CI) using .

- Compare results with literature via Bland-Altman plots to identify systematic biases (e.g., calibration drift) .

- Use ANOVA to assess inter-laboratory variability when collaborating on multi-institutional studies .

Q. What methodologies can elucidate the role of triazanium phosphate in flame-retardant applications?

- Methodological Answer :

- Perform thermogravimetric analysis (TGA) to measure decomposition temperatures and char residue formation under N/air atmospheres .

- Evaluate flame retardancy via limiting oxygen index (LOI) tests and cone calorimetry (e.g., heat release rate, smoke production) .

- Compare performance with melamine phosphate using accelerated aging tests (85°C/85% RH) to assess hydrolytic stability .

Tables for Key Analytical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.